5-Isopropyl vs. 5-Methyl and 5-Ethyl Substituents: Differential Fungicidal Activity of the Final Ipconazole Product
In a systematic SAR study of ipconazole enantiomers and analogs, Ohyama et al. (1998) synthesized compounds where the 5-isopropyl group on the cyclopentane ring was replaced with no alkyl group (I-B), a methyl group (II-B), or an ethyl group (III-B), and compared their fungicidal and plant growth inhibitory activities [1]. The 5-isopropyl-bearing ipconazole enantiomers (corresponding to the product derived from the target compound 2-(4-chlorobenzyl)-5-isopropylcyclopentanone) exhibited high fungicidal activity against Gibberella fujikuroi, Cochliobolus miyabeanus, and Pyricularia oryzae with specific EC₅₀ values, while the 5-methyl and 5-ethyl analogs showed quantitatively different activity profiles [1]. In the same study, Ito et al. (1997) reported that the racemic diastereomers 5a and 5b derived from the isopropyl intermediate were more active (EC₅₀) than diastereomer 5c against the same fungal panel [2]. This directly demonstrates that the 5-isopropyl substituent—encoded by the target intermediate—is not interchangeable with other alkyl groups.
| Evidence Dimension | In vitro fungicidal activity (EC₅₀) against Gibberella fujikuroi, Cochliobolus miyabeanus, Pyricularia oryzae |
|---|---|
| Target Compound Data | Ipconazole (5-isopropyl): racemic diastereomers 5a and 5b showed higher fungicidal activity than 5c (EC₅₀ values); (−)-5a and (−)-5b enantiomers showed higher activity than corresponding (+)-enantiomers [2] |
| Comparator Or Baseline | 5-unsubstituted (I-B), 5-methyl (II-B), and 5-ethyl (III-B) ipconazole analogs; racemic diastereomer 5c (different stereochemistry at C-2 and C-5) [1][2] |
| Quantified Difference | Racemic 5a and 5b > 5c in fungicidal activity (EC₅₀); (−)-enantiomers more active than (+)-enantiomers; 5-isopropyl ipconazole showed distinct activity profile vs. 5-methyl, 5-ethyl, and 5-unsubstituted analogs [1][2] |
| Conditions | In vitro fungicidal assay; Gibberella fujikuroi, Cochliobolus miyabeanus, Pyricularia oryzae; EC₅₀ determination [1][2] |
Why This Matters
The 5-isopropyl group encoded by this intermediate is essential for producing ipconazole with the commercial fungicidal spectrum; alternative alkyl substituents yield final compounds with quantifiably different activity, making the intermediate non-substitutable for ipconazole manufacturing.
- [1] H. Ohyama et al., 'Structure-Activity Relationships of Enantiomers of the Azole Fungicide Ipconazole and Its Related Compounds: Fungicidal and Plant Growth Inhibitory Activities', Journal of Pesticide Science, 23(2), 1998, pp. 129–136. View Source
- [2] A. Ito et al., 'Synthesis of Stereoisomers of Ipconazole and Their Fungicidal and Plant-Growth Inhibitory Activities', Nippon Noyaku Gakkaishi, 22(2), 1997, pp. 119–125. View Source
